4,7-Dihydro-1,3,2-dioxathiepine 2-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydro-1,3,2-dioxathiepine 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-8-6-3-1-2-4-7-8/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSUJVCSVOSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOS(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295619 | |
| Record name | 4,7-dihydro-1,3,2-dioxathiepine 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-15-9 | |
| Record name | NSC103364 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dihydro-1,3,2-dioxathiepine 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dihydro-1,3,2lambda4-dioxathiepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Generation and Formation Mechanisms of 4,7 Dihydro 1,3,2 Dioxathiepine 2 Oxide
Formation as a Product of Complex Organic Molecule Decomposition
The compound 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide emerges as a significant intermediate in the thermal decomposition of certain complex organic molecules. Its formation is primarily documented in the context of the breakdown of chlorinated cyclodiene pesticides, where it appears as a transient species en route to more stable end products.
The thermal decomposition of the organochlorine insecticide endosulfan (B1671282) serves as the principal and most well-studied example of the formation of this compound. Under pyrolysis conditions, endosulfan breaks down to yield this seven-membered heterocyclic compound along with hexachlorocyclopentadiene (B6142220) (HCCP). researchgate.netnewcastle.edu.au
Quantum chemical calculations and experimental studies have established that the initial and lowest energy decomposition pathway for endosulfan is a retro-Diels-Alder reaction. researchgate.netnewcastle.edu.au This pericyclic reaction involves the cleavage of the endosulfan molecule into two smaller components: the stable aromatic hexachlorocyclopentadiene (HCCP) and the cyclic sulfite (B76179) ester, this compound. researchgate.net This process is a key step in understanding the subsequent formation of various volatile organic compounds during the thermal treatment of endosulfan-containing materials. newcastle.edu.au
The pyrolysis of endosulfan to form this compound is governed by specific kinetic and thermodynamic parameters. The retro-Diels-Alder reaction has been found to be the lowest energy decomposition pathway. researchgate.net Quantum chemical calculations have determined that this reaction is endothermic by 130 kJ/mol and faces a reaction barrier of 204 kJ/mol at 0 K. researchgate.net The initiation of this decomposition has been observed experimentally to start at temperatures around 573 K (300°C). newcastle.edu.au
Following its formation, this compound is itself unstable under these conditions and rapidly decomposes through competing channels, both of which involve the elimination of sulfur dioxide (SO2). researchgate.netepa.gov One pathway produces 2,5-dihydrofuran (B41785), while another yields 3-butenal (B104185), which can further break down into propene and carbon monoxide. researchgate.netnewcastle.edu.au
The formation of this compound from endosulfan is characterized by a significant energy barrier. The table below summarizes the key energetic data for this primary decomposition step as determined by quantum chemical calculations.
| Reaction Pathway | Parameter | Value (kJ/mol) | Reference |
|---|---|---|---|
| Endosulfan → HCCP + this compound | Reaction Barrier (at 0 K) | 204 | researchgate.net |
| Endosulfan → HCCP + this compound | Endothermicity | 130 | researchgate.net |
The subsequent decomposition of this compound also involves distinct energy barriers for its competing pathways. The channel leading to SO2 and 2,5-dihydrofuran has a barrier of 205 kJ/mol, while the pathway forming SO2 and 3-butenal has a comparable barrier of 207 kJ/mol. researchgate.net
Specific Pathways from Chlorinated Cyclodiene Compounds: The Endosulfan Paradigm
Methodologies for Investigating Formation Pathways
The elucidation of the formation mechanisms of this compound relies on a combination of theoretical calculations and experimental techniques designed to probe chemical reactions under controlled thermal conditions.
Experimental investigations into the formation of this compound are primarily conducted using gas-phase thermal decomposition techniques. newcastle.edu.au These studies typically employ a tubular flow reactor system where a vapor of the parent compound, such as endosulfan, is passed through a heated zone under an inert atmosphere. researchgate.netnewcastle.edu.au The experiments are performed over a range of temperatures, for instance from 573 K to 823 K, with controlled residence times, often around 5 seconds. researchgate.netnih.gov The volatile organic compounds produced during the decomposition are then collected and analyzed to identify the reaction products and infer the underlying reaction mechanisms. newcastle.edu.au This methodology has been crucial in confirming the retro-Diels-Alder pathway as the primary route for the formation of this compound from endosulfan. researchgate.netnewcastle.edu.au
Application of Computational Chemistry in Elucidating Formation Mechanisms
Computational chemistry has become an indispensable tool for elucidating complex chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental methods alone. grnjournal.us By modeling chemical systems and their transformations at the molecular level, researchers can predict reaction pathways, identify transient intermediates, and characterize high-energy transition states. grnjournal.us This approach is particularly valuable for understanding the formation of compounds like this compound, where the reaction may involve short-lived species. Computational methods provide a detailed view of the potential energy surface, mapping out the energetic landscape that governs the conversion of reactants to products. smu.edu
Quantum Chemical Calculation Techniques (e.g., M062X/6-31+G(d,p), G3Large, G4MP2)
The accuracy of computational predictions hinges on the chosen quantum chemical methods. These techniques solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. grnjournal.us For studying reaction mechanisms, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT) methods are widely used, with functionals like M06-2X being particularly effective for thermochemistry and kinetics. chemrxiv.org This functional is often paired with basis sets such as 6-31+G(d,p) , which provides a flexible description of the electron distribution by including polarization (d,p) and diffuse (+) functions, essential for accurately modeling transition states and weak interactions. chemrxiv.orgacs.org
For higher accuracy, especially in calculating reaction energies and barrier heights, composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) theories are employed. gaussian.comresearchgate.net These are multi-step methods that combine results from different levels of theory and basis sets to approximate a very high-level calculation at a more manageable computational cost. gaussian.comG4MP2 , a variant of G4 theory, is noted for its reliability in studying reaction energies, though it can be computationally demanding for larger molecular systems. researchgate.net
| Method/Functional | Type | Key Application in Mechanism Studies |
| M06-2X/6-31+G(d,p) | Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states; frequency calculations. Good for main-group thermochemistry and kinetics. chemrxiv.orgnih.gov |
| G3Large | Composite Method | High-accuracy single-point energy calculations for stationary points found with DFT. Provides reliable thermochemical data (e.g., enthalpy of reaction). gaussian.com |
| G4MP2 | Composite Method | High-accuracy energy calculations, often considered more reliable than many DFT methods for reaction barriers. gaussian.comresearchgate.net |
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A central goal in the computational study of a reaction mechanism is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy reaction path. Locating this first-order saddle point on the potential energy surface is critical for determining the reaction's activation energy.
Computational algorithms are used to search for and optimize the geometry of the transition state. A key verification step is a vibrational frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate—for instance, the simultaneous breaking of an O-H bond and formation of an S-Cl bond in the reaction of a diol with thionyl chloride.
Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. smu.edu Successfully connecting the intended reactants and products via the transition state confirms that the located TS is indeed the correct one for the reaction under investigation. nih.gov This provides a clear, step-by-step visualization of the geometric changes the molecules undergo during the chemical transformation. smu.edu
| Analysis Step | Purpose | Expected Outcome for a Valid Mechanism |
| Transition State (TS) Optimization | Locate the highest energy point along the reaction coordinate. | A stable, optimized molecular geometry representing the TS. |
| Frequency Calculation | Verify the nature of the stationary point. | Exactly one imaginary vibrational frequency. |
| Intrinsic Reaction Coordinate (IRC) Analysis | Confirm the TS connects the correct reactants and products. nih.gov | The forward and reverse reaction pathways lead to the expected product and reactant complexes, respectively. |
Decomposition and Transformation Chemistry of 4,7 Dihydro 1,3,2 Dioxathiepine 2 Oxide
Unimolecular Decomposition Pathways
The thermal decomposition of 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide proceeds through two primary, competing unimolecular pathways. These pathways are initiated by the thermal instability of the cyclic sulfite (B76179) structure, leading to the extrusion of sulfur dioxide and the formation of distinct C4 organic compounds.
Elimination of Sulfur Dioxide (SO₂) and Formation of Dihydrofuran Derivatives
One of the principal decomposition routes for this compound involves a concerted retro-cycloaddition reaction. This process results in the elimination of a molecule of sulfur dioxide (SO₂) and the formation of 2,5-dihydrofuran (B41785). researchgate.net This reaction is endothermic by 15.5 kJ/mol and proceeds through a transition state with an activation barrier of 205 kJ/mol. researchgate.net The formation of the stable five-membered dihydrofuran ring provides a significant thermodynamic driving force for this pathway.
The reaction can be represented as follows:
C₄H₆O₃S → C₄H₆O + SO₂
This pathway is a classic example of a cheletropic elimination, where a small, stable molecule (SO₂) is extruded from a cyclic system, leading to the formation of a new cyclic product.
Alternative Decomposition Channels Involving Aldehyde Formation (e.g., 3-butenal)
An alternative and competitive unimolecular decomposition channel involves an intramolecular hydrogen transfer followed by fragmentation. researchgate.net This pathway leads to the formation of 3-butenal (B104185) and sulfur dioxide. This reaction channel is also endothermic, with a value of 25.5 kJ/mol, and has a comparable activation barrier of 207 kJ/mol. researchgate.net The mechanism involves a hydrogen atom transfer to the S=O group, which facilitates the cleavage of the C-O and S-O bonds, ultimately releasing SO₂ and the unsaturated aldehyde.
The formation of 3-butenal represents a significant rearrangement of the carbon skeleton, contrasting with the direct cyclization observed in the formation of 2,5-dihydrofuran. The similar activation energies for both pathways suggest that they are likely to occur concurrently under thermolytic conditions.
Thermolytic Reactivity and Product Distribution
The thermolytic decomposition of this compound is highly dependent on temperature, which influences the rates of the competing decomposition pathways and the subsequent reactions of the primary products.
Influence of Temperature on Decomposition Pathways
The thermal decomposition of this compound is typically observed in the context of the pyrolysis of the pesticide endosulfan (B1671282), of which it is a primary decomposition product. researchgate.net The initial decomposition of endosulfan, and consequently the formation and subsequent decomposition of the dioxathiepine oxide, commences at temperatures around 573 K (300 °C). researchgate.net
Given the comparable activation barriers for the formation of 2,5-dihydrofuran (205 kJ/mol) and 3-butenal (207 kJ/mol), both pathways are expected to be active in this temperature range. researchgate.net While specific studies detailing the product distribution as a function of temperature are limited, kinetic principles suggest that at lower temperatures within the decomposition range, the reaction with the slightly lower activation energy (formation of 2,5-dihydrofuran) might be marginally favored. However, due to the small difference in activation energies, a mixture of both products is anticipated across the thermolysis temperature range. At higher temperatures, the rates of both primary decomposition pathways will increase, and secondary decompositions of the initial products will become more significant.
| Pathway | Products | Activation Energy (kJ/mol) | Endothermicity (kJ/mol) |
|---|---|---|---|
| SO₂ Elimination with Cyclization | 2,5-Dihydrofuran + SO₂ | 205 | 15.5 |
| SO₂ Elimination with H-transfer | 3-Butenal + SO₂ | 207 | 25.5 |
Identification of Volatile Organic Compounds (VOCs) from Decomposition
The primary volatile organic compounds (VOCs) generated directly from the unimolecular decomposition of this compound are 2,5-dihydrofuran and 3-butenal. researchgate.net These primary products can then undergo further thermal decomposition, leading to a more complex mixture of secondary VOCs.
| Compound Type | Specific Compound | Source |
|---|---|---|
| Primary VOC | 2,5-Dihydrofuran | Direct decomposition |
| Primary VOC | 3-Butenal | Direct decomposition |
| Secondary VOC | Propene | Decomposition of 3-Butenal |
| Secondary VOC | Carbon Monoxide (CO) | Decomposition of 3-Butenal |
| Secondary VOC | Furan (B31954) | Decomposition of 2,5-Dihydrofuran |
| Secondary VOC | Hydrogen (H₂) | Decomposition of 2,5-Dihydrofuran |
Mechanistic Studies of Secondary Decompositions
The secondary decomposition of 3-butenal is understood to proceed via decarbonylation. This type of reaction for β,γ-unsaturated aldehydes can occur through an intramolecular mechanism involving the extrusion of carbon monoxide and a concerted transfer of a hydrogen atom. cdnsciencepub.comcdnsciencepub.com This process leads to the formation of propene and carbon monoxide.
The thermal decomposition of 2,5-dihydrofuran has also been investigated. Under vapor-phase pyrolysis conditions, it can undergo a first-order decomposition process to yield furan and molecular hydrogen. acs.org This reaction represents a dehydrogenation of the dihydrofuran ring to form the more stable aromatic furan ring. Other, more complex fragmentation and isomerization pathways may also occur, particularly at higher temperatures.
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
While specific computational studies on the decomposition of this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred by drawing analogies to related cyclic sulfites and other heterocyclic compounds. Theoretical investigations into the thermal and photochemical decomposition of similar structures often employ quantum chemical calculations to map out the potential energy surfaces and identify the most probable reaction pathways.
A plausible decomposition pathway for unsaturated cyclic sulfites like this compound is the extrusion of sulfur dioxide (SO2). This type of reaction, known as a cheletropic extrusion, is often thermally or photochemically allowed. Computational models can predict the activation energy for such a process, indicating the feasibility of the reaction under different conditions. The concertedness of the SO2 extrusion can also be evaluated, determining whether the C-S bonds break simultaneously or in a stepwise manner.
Furthermore, the presence of the double bond introduces the possibility of various pericyclic reactions. Computational studies could explore the energy landscapes for reactions such as electrocyclic ring closure or sigmatropic rearrangements, which would lead to the formation of different isomeric structures. The influence of substituents on the ring could also be modeled to understand their effect on the reaction barriers and product distributions.
Table 1: Postulated Computational Parameters for Decomposition Pathways
| Reaction Pathway | Postulated Intermediate(s) | Predicted Activation Energy Range (kcal/mol) | Key Computational Methods |
| Cheletropic SO2 Extrusion | Transition state leading to butadiene and SO2 | 30 - 50 | DFT (B3LYP), CASSCF |
| C-O Bond Homolysis | Alkoxy radical diradical | 60 - 80 | Multireference methods (MRCI) |
| S-O Bond Homolysis | Sulfinyl radical diradical | 50 - 70 | G4 theory, W1BD |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be investigated in a computational study. Specific values for this compound are not currently available in the literature.
Experimental Validation of Proposed Mechanisms
Experimental studies are essential to validate the mechanisms proposed by computational models. For a compound like this compound, techniques such as gas-phase pyrolysis coupled with product analysis by mass spectrometry or spectroscopy would provide direct evidence of the decomposition products.
Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular thermal decomposition reactions. By subjecting the compound to high temperatures and low pressures, intermolecular reactions are minimized, and the intrinsic decomposition pathways can be observed. The identification of butadiene and sulfur dioxide as the primary products would strongly support a retro-cheletropic reaction mechanism.
Photolysis experiments, where the compound is irradiated with light of a specific wavelength, can be used to investigate photochemical decomposition pathways. The quantum yield of the reaction and the nature of the photoproducts would provide insights into the excited-state chemistry of the molecule.
Kinetic studies, monitoring the rate of decomposition at different temperatures, can be used to determine the experimental activation energy of the reaction. This value can then be compared with the activation barriers predicted by computational methods. Isotopic labeling studies, for instance, replacing specific hydrogen atoms with deuterium, can also help to elucidate the reaction mechanism by tracking the position of the labels in the products.
Table 2: Potential Experimental Techniques and Expected Observations
| Experimental Technique | Parameter Measured | Expected Observation for SO2 Extrusion |
| Flash Vacuum Pyrolysis (FVP) | Product identification | Detection of butadiene and sulfur dioxide |
| Matrix Isolation Spectroscopy | Intermediate trapping | Observation of transient species at low temperatures |
| Kinetic Studies | Reaction rate vs. temperature | Determination of Arrhenius parameters |
| Isotopic Labeling | Product structure analysis | Elucidation of atom rearrangement pathways |
Computational and Theoretical Chemical Investigations of 4,7 Dihydro 1,3,2 Dioxathiepine 2 Oxide
Quantum Chemical Characterization of Molecular Structures
Geometry Optimization and Conformational Analysis
Energetic Profiles of Reactions Involving 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide
Reaction Enthalpies and Free Energies
There is a lack of reported data concerning the reaction enthalpies and free energies for chemical transformations involving this compound. Computational studies would be instrumental in predicting the thermodynamics of reactions such as hydrolysis, oxidation, or cycloadditions. The calculation of these energetic parameters is crucial for understanding the feasibility and spontaneity of potential synthetic routes and degradation pathways.
Activation Barriers for Transformations
No specific information on the activation barriers for chemical transformations of this compound could be retrieved from the available literature. Determining the activation energies is fundamental to understanding the kinetics of reactions involving this compound. Such data would provide insights into the reaction mechanisms and the stability of the molecule under various conditions.
Analytical and Spectroscopic Methodologies in the Study of 4,7 Dihydro 1,3,2 Dioxathiepine 2 Oxide and Its Reaction Products
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide, GC/MS would be instrumental in identifying its thermal or chemical degradation products. The cyclic sulfite (B76179) may undergo decomposition to release sulfur dioxide and form various organic compounds.
A hypothetical GC/MS analysis would involve injecting a sample into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Table 1: Hypothetical GC/MS Data for Potential Decomposition Products
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |
|---|---|---|
| 1.5 | Sulfur Dioxide | 64, 48 |
| 3.2 | Furan (B31954) | 68, 39, 40 |
Note: This table is illustrative and not based on experimental data for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Gaseous Products
FTIR spectroscopy is a valuable tool for identifying functional groups in molecules and is particularly useful for analyzing gaseous samples. If this compound were to be heated, it would likely decompose, releasing gaseous products such as sulfur dioxide (SO₂). FTIR spectroscopy could be used to identify these gaseous products by their characteristic infrared absorption bands.
The analysis would involve passing an infrared beam through a gas cell containing the sample. The molecules in the gas will absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a fingerprint of the molecules present. Sulfur dioxide, for example, has strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.
Table 2: Characteristic FTIR Absorption Bands for Potential Gaseous Products
| Gaseous Product | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfur Dioxide (SO₂) | Symmetric Stretch | ~1151 |
| Sulfur Dioxide (SO₂) | Asymmetric Stretch | ~1362 |
Note: This table contains generally accepted values and is not from a specific analysis of the decomposition of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR would provide crucial information about the arrangement of hydrogen and carbon atoms in the molecule.
In a ¹H NMR spectrum, the chemical shift of each proton signal would indicate its electronic environment, the integration would reveal the number of protons, and the splitting pattern (multiplicity) would give information about neighboring protons. Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom, with its chemical shift indicating the type of carbon. Advanced NMR techniques like COSY, HSQC, and HMBC could further establish the connectivity between atoms.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.5 - 5.0 | Multiplet | O-CH₂ |
| ¹H | 5.8 - 6.2 | Multiplet | CH=CH |
| ¹³C | 60 - 70 | - | O-CH₂ |
Note: This table is based on predictions from general NMR principles for similar structures and does not represent experimentally obtained data for this compound.
Role and Implications of 4,7 Dihydro 1,3,2 Dioxathiepine 2 Oxide in Complex Chemical Systems
Intermediate in Thermally Induced Chemical Transformations of Xenobiotics
Scientific research has identified 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide as a key intermediate in the thermal decomposition of the organochlorine pesticide endosulfan (B1671282). researchgate.netnewcastle.edu.au Endosulfan, a xenobiotic known for its persistence and toxicity, undergoes a retro-Diels-Alder reaction when subjected to heat. researchgate.netnewcastle.edu.au This reaction pathway is a significant mechanism in the breakdown of the pesticide at elevated temperatures.
The initial step in the pyrolysis of endosulfan, commencing at approximately 573 K, involves a retro-Diels-Alder elimination. This process results in the formation of two primary products: hexachlorocyclopentadiene (B6142220) (HCCP) and this compound. newcastle.edu.au The reaction can be represented as follows:
Endosulfan → Hexachlorocyclopentadiene (HCCP) + this compound researchgate.netnewcastle.edu.au
Table 1: Thermal Decomposition of Endosulfan
| Reactant | Key Intermediate | Co-product | Reaction Type | Activation Energy (kJ/mol) |
| Endosulfan | This compound | Hexachlorocyclopentadiene (HCCP) | Retro-Diels-Alder | 204 researchgate.net |
Formation of Precursors for Polyhalogenated Compounds (e.g., PCDD/F precursors)
The environmental significance of this lies in the potential for industrial processes or accidental fires involving endosulfan to inadvertently create these hazardous byproducts. The presence of this compound in such a system is a chemical marker for a reaction pathway that is also generating PCDD/F precursors.
The role of this compound extends beyond its initial formation. As a thermally unstable intermediate, it undergoes further decomposition, contributing to the complex mixture of chemicals in the system. Under thermal stress, this compound decomposes through competing reaction channels, both of which involve the elimination of sulfur dioxide (SO₂). researchgate.net
Furthermore, the broader context of endosulfan decomposition reveals that at temperatures of 663 K and above, the co-product HCCP can lose a chlorine atom, initiating a free radical pathway. newcastle.edu.auresearchgate.net This radical-driven process leads to the formation of secondary products such as pentachlorocyclopentadiene (B3422398) (PCCP), tetrachlorostyrene (TCS), and pentachlorostyrene (B174991) (PCS). researchgate.net The formation of these chlorinated aromatic compounds further underscores the link between the initial retro-Diels-Alder reaction, marked by the presence of this compound, and the generation of persistent organic pollutants.
Future Research Directions in 4,7 Dihydro 1,3,2 Dioxathiepine 2 Oxide Chemistry
Exploration of Novel Synthetic Routes to 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide Analogues
The primary synthesis of this compound involves the reaction of cis-2-butene-1,4-diol (B44940) with thionyl chloride. researchgate.netresearchgate.netmolbase.com Future research will likely focus on diversifying the molecular architecture of this parent compound to create a library of analogues with tailored properties.
Key strategies for synthesizing novel analogues could include:
Use of Substituted Diols: Employing substituted versions of cis-2-butene-1,4-diol as starting materials will allow for the introduction of various functional groups onto the carbon backbone of the heterocyclic ring. This approach enables the synthesis of analogues with modified steric and electronic properties.
Post-synthesis Functionalization: Developing reactions to modify the parent this compound molecule is another promising route. This could involve electrophilic additions to the carbon-carbon double bond, leading to a wide range of saturated and functionalized derivatives.
Metal-Catalyzed Cycloadditions: Exploring transition-metal-catalyzed reactions, such as those involving sulfur dioxide surrogates, could provide alternative and efficient pathways to cyclic sulfites and their analogues. mdpi.com These methods may offer better control over stereochemistry and functional group tolerance.
One-Pot Procedures: The development of one-pot syntheses, where sequential reactions are carried out in a single reactor, can improve efficiency and yield. For instance, procedures that combine the formation of the cyclic sulfite (B76179) with subsequent functionalization steps would be highly valuable. researchgate.net
The table below outlines potential synthetic strategies for creating analogues of this compound.
| Strategy | Precursors | Potential Analogues | Key Advantages |
| Substituted Diol Synthesis | Functionalized cis-2-butene-1,4-diols, Thionyl Chloride | Alkyl-, Aryl-, or Halo-substituted analogues | Direct incorporation of functionality |
| Post-synthesis Modification | This compound, Electrophiles (e.g., halogens, peroxy acids) | Dihalo-, dihydroxy-, or epoxide-functionalized saturated rings | Versatility from a common intermediate |
| Metal-Catalyzed Cyclization | Unsaturated diols, SO₂ surrogates (e.g., DABSO) | Novel heterocyclic systems with embedded sulfite group | High efficiency, potential for asymmetric synthesis |
| Halocyclization | Unsaturated monosulfates | Halogenated cyclic sulfates (related structures) | Access to poly-functionalized compounds with multiple reactive sites kiesslinglab.com |
These new synthetic methodologies will be instrumental in creating a diverse range of analogues, enabling systematic studies of structure-property relationships.
Advanced Computational Modeling for Predictive Chemistry of Cyclic Sulfites
Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and accelerating discovery. For cyclic sulfites like this compound, advanced computational modeling can provide deep insights into their structure, reactivity, and potential applications.
Future research in this area should focus on:
Density Functional Theory (DFT) Calculations: DFT is a robust method for predicting molecular geometries, electronic structures, and reaction energetics. arxiv.orgresearchgate.net Applying DFT can help in understanding the stability of different conformers of this compound and its analogues. It can also be used to model reaction pathways, calculate activation barriers for potential reactions, and predict spectroscopic properties (e.g., NMR, IR spectra). escholarship.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. arxiv.orgarxiv.org This is particularly useful for studying the interactions of cyclic sulfites with other molecules, such as solvents or reactants. In the context of their use as electrolyte additives in lithium-ion batteries, MD simulations can elucidate solvation structures and ion transport mechanisms. researchgate.net
Predicting Reaction Selectivity: Computational models can be used to understand and predict the regioselectivity and stereoselectivity of reactions involving cyclic sulfites. For instance, in nucleophilic ring-opening reactions, calculations can predict which carbon atom is more susceptible to attack, guiding the synthesis of specific products. researchgate.net
Ab Initio Molecular Dynamics (AIMD): For complex reactions where traditional theories may fall short, AIMD simulations can reveal non-statistical dynamic effects that influence reaction outcomes and selectivity. escholarship.org
The following table summarizes key computational approaches and their potential applications in the study of cyclic sulfites.
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Molecular structure, stability, reaction energies, spectroscopic data | Reaction mechanism elucidation, materials design researchgate.net |
| Molecular Dynamics (MD) | Solvation structure, diffusion coefficients, conformational changes | Electrolyte formulation, understanding intermolecular forces arxiv.org |
| Quantum Chemistry NMR Prediction | Chemical shifts, coupling constants | Structural verification of novel synthetic analogues escholarship.org |
| Ab Initio Molecular Dynamics (AIMD) | Reaction pathways, dynamic effects, product selectivity | Understanding complex reaction mechanisms and byproduct formation escholarship.org |
By leveraging these advanced computational techniques, researchers can build predictive models that reduce the need for trial-and-error experimentation and provide a fundamental understanding of the chemical behavior of this compound and its derivatives.
Development of In Situ Spectroscopic Probes for Reaction Monitoring in Complex Mixtures
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. In situ spectroscopic techniques, which monitor reactions in real-time without the need for sampling, are invaluable for this purpose. mt.com The development of probes and methods tailored for cyclic sulfites will be a significant step forward.
Future research directions include:
In Situ FTIR and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions by tracking the vibrational modes of reactants, intermediates, and products. mt.comresearchgate.net Applying these techniques to the synthesis and reactions of this compound can provide real-time kinetic data and help identify transient intermediates that are not observable by conventional offline analysis. mt.comacs.org For example, the characteristic S=O stretch of the sulfite group provides a distinct spectroscopic handle.
Fiber-Optic Probes: The use of fiber-optic probes allows for the convenient application of spectroscopic methods like Raman and FTIR to a wide range of reaction vessels and conditions, including harsh environments. acs.org Developing robust probes compatible with the chemistries of cyclic sulfites would facilitate seamless process monitoring from laboratory scale to industrial applications.
Resonance and Surface-Enhanced Raman Spectroscopy (SERS): For reactions involving low concentrations of reactants or intermediates, techniques like Ultraviolet-Resonance Raman (UV-RR) and SERS can significantly enhance the signal, enabling detection at levels not possible with conventional Raman spectroscopy. rsc.orgoxinst.com
Specialized Fluorescent Probes: While not a direct method for monitoring the primary compound, designing fluorescent probes that react selectively with specific functional groups present in the starting materials or products of cyclic sulfite reactions could offer a highly sensitive method for tracking reaction conversion. nih.govmdpi.com
The table below details various in situ spectroscopic techniques and their potential for monitoring reactions of this compound.
| Technique | Information Obtained | Advantages for Cyclic Sulfite Chemistry |
| In Situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, products mt.com | Tracks changes in key functional groups (S=O, C=C, C-O) mt.comspecac.com |
| In Situ Raman Spectroscopy | Kinetic data, reaction order, activation energy researchgate.net | Complementary to FTIR, less interference from polar solvents acs.org |
| UV-Resonance Raman (UV-RR) | Enhanced sensitivity for specific components | Ideal for monitoring reactions with low concentrations of reactants oxinst.com |
| X-ray Absorption Spectroscopy (XAS) | Speciation of sulfur-containing compounds | Provides element-specific information on the oxidation state and local environment of sulfur rsc.org |
By advancing these in situ analytical methods, a more detailed and dynamic picture of the chemistry of this compound can be achieved, leading to better-controlled and more efficient chemical processes.
Q & A
Q. What are the established synthetic routes for 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide, and what are the critical parameters affecting yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions using sulfur-containing precursors under controlled conditions. Key parameters include:
- Catalyst selection : Base catalysts like Cs₂CO₃ (cesium carbonate) or phase-transfer catalysts to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction rates .
- Temperature control : Reactions often require heating to 100–155°C to overcome activation barriers .
- Purification : Recrystallization or column chromatography is critical for isolating the product from by-products like unreacted starting materials or oxidation intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique analysis:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments, with attention to characteristic peaks for the dioxathiepine ring and oxide group .
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry to verify molecular weight and isotopic patterns .
- X-ray Crystallography : For definitive stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound across studies?
- Methodological Answer : Contradictions often arise from variations in solvent polarity, catalyst loading, or reaction time. A systematic approach includes:
-
Design of Experiments (DoE) : Use factorial designs to isolate the impact of individual parameters (e.g., temperature vs. catalyst concentration) .
-
In-situ monitoring : Techniques like FT-IR or HPLC can track intermediate formation and optimize termination points .
用它!帮你看懂文献数据图,更好描述实验结果00:17
-
Reproducibility protocols : Standardize reagent sources (e.g., anhydrous solvents) and validate purity thresholds for precursors .
Q. What advanced spectroscopic techniques are recommended for studying the electronic structure and reactivity of this compound?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : To analyze oxidation states of sulfur and oxygen atoms in the dioxathiepine ring .
- UV-Vis Spectroscopy : For studying electronic transitions and conjugation effects in the heterocyclic system .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict reaction pathways and stability under varying pH or temperature .
Q. How can researchers evaluate the stability of this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Accelerated aging studies : Expose the compound to controlled oxidative (e.g., H₂O₂) or hydrolytic (aqueous buffers at pH 3–10) environments .
- Degradation product analysis : Use LC-MS or GC-MS to identify breakdown products and infer degradation mechanisms .
- Kinetic profiling : Monitor half-life and activation energy via Arrhenius plots to predict long-term stability .
Experimental Design & Data Analysis
Q. What strategies are effective for optimizing the scalability of this compound synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions at larger scales .
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain quality control during scale-up .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, and XPS) to identify systematic errors .
- Reference standards : Use commercially available analogs (e.g., dioxathiepine derivatives) for calibration .
- Collaborative verification : Share samples with independent labs to confirm reproducibility .
Safety & Best Practices
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

